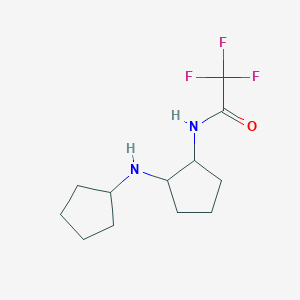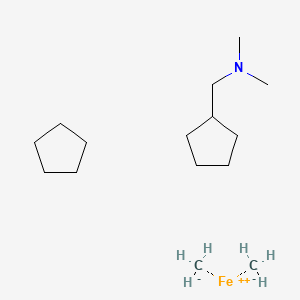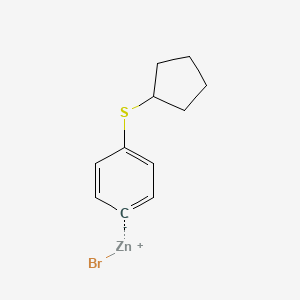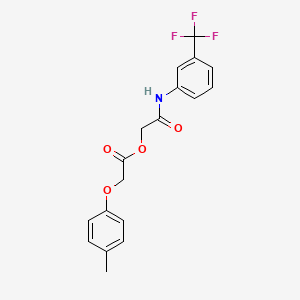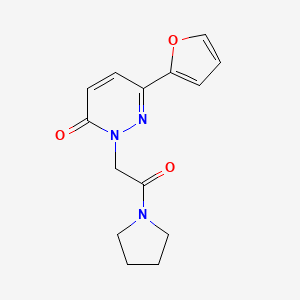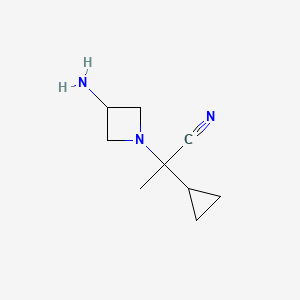
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile is an organic compound that features a unique structure combining an azetidine ring with a cyclopropyl group and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses . The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds share the azetidine ring but differ in the attached functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature heterocyclic rings and are studied for their biological activities.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile is unique due to its combination of an azetidine ring with a cyclopropyl group and a nitrile functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
2-(3-aminoazetidin-1-yl)-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C9H15N3/c1-9(6-10,7-2-3-7)12-4-8(11)5-12/h7-8H,2-5,11H2,1H3 |
Clave InChI |
HXOZRFHGSFPUDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1CC1)N2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


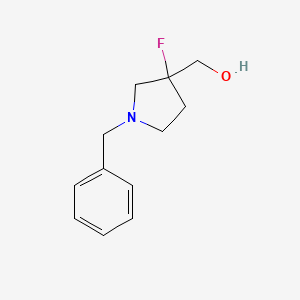
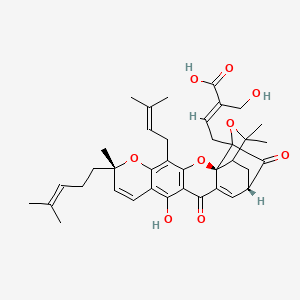
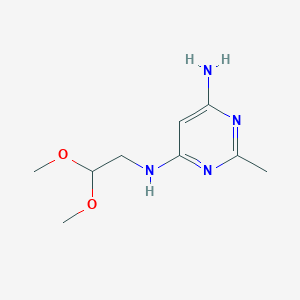
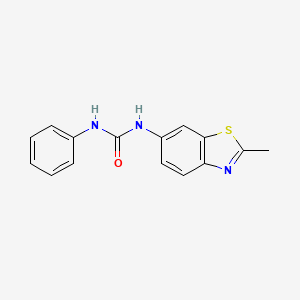
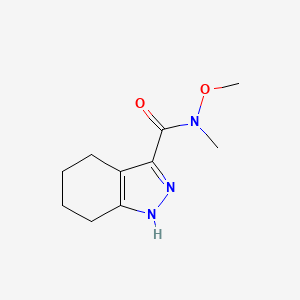
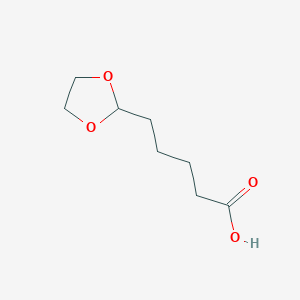
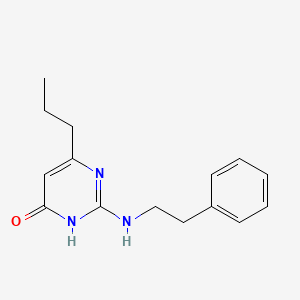

![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
